molecular formula C9H14N2 B6147373 4-(pyridin-3-yl)butan-2-amine CAS No. 88940-54-9

4-(pyridin-3-yl)butan-2-amine

Cat. No.: B6147373
CAS No.: 88940-54-9
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyridin-3-yl)butan-2-amine is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)butan-2-amine typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of pyridine with a suitable alkyl halide, followed by amination to introduce the amine group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(pyridin-3-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(pyridin-3-yl)butan-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interaction with other molecules. This uniqueness can make it more suitable for certain applications, such as specific types of chemical synthesis or biological activity .

Properties

CAS No.

88940-54-9

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.